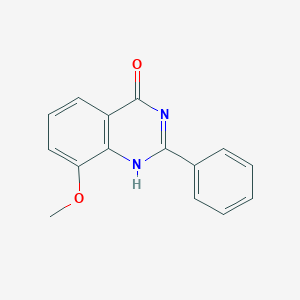

8-Methoxy-2-phenylquinazolin-4(3H)-one

説明

特性

CAS番号 |

172462-89-4 |

|---|---|

分子式 |

C15H12N2O2 |

分子量 |

252.27 g/mol |

IUPAC名 |

8-methoxy-2-phenyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C15H12N2O2/c1-19-12-9-5-8-11-13(12)16-14(17-15(11)18)10-6-3-2-4-7-10/h2-9H,1H3,(H,16,17,18) |

InChIキー |

XMLHWESTKAFTNA-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |

異性体SMILES |

COC1=CC=CC2=C1NC(=NC2=O)C3=CC=CC=C3 |

正規SMILES |

COC1=CC=CC2=C1N=C(NC2=O)C3=CC=CC=C3 |

同義語 |

4(1H)-Quinazolinone, 8-methoxy-2-phenyl- (9CI) |

製品の起源 |

United States |

Synthetic Methodologies for 8 Methoxy 2 Phenylquinazolin 4 3h One and Analogues

Conventional and Classical Synthetic Routes

Traditional methods for synthesizing quinazolinones often rely on multi-step reactions involving accessible starting materials. These routes, while foundational, may require harsh conditions and longer reaction times.

Cyclization Reactions from Anthranilic Acid Derivatives

One of the most established methods for preparing 2,3-disubstituted-4(3H)-quinazolinones begins with anthranilic acid. nih.govnih.govresearchgate.net This multi-step approach involves the initial acylation of anthranilic acid, followed by cyclization to form a key intermediate, which is then converted to the final quinazolinone product.

The general sequence is as follows:

Acylation: Anthranilic acid is reacted with an acyl chloride, such as benzoyl chloride, typically in the presence of a base like pyridine. This forms an N-acyl anthranilic acid. ijprajournal.comnih.gov

Cyclodehydration: The resulting N-acyl derivative is then treated with a dehydrating agent, most commonly acetic anhydride, which facilitates ring closure to form a 2-substituted-1,3-benzoxazin-4-one intermediate. nih.govnih.govnih.gov

Amination and Rearrangement: The benzoxazinone intermediate is subsequently reacted with a primary amine. The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization and dehydration to yield the desired 2,3-disubstituted-4(3H)-quinazolinone. researchgate.netresearcher.life

This pathway allows for the introduction of various substituents at the 2- and 3-positions of the quinazolinone core by selecting the appropriate acyl chloride and primary amine. nih.gov

Table 1: Key Steps in Quinazolinone Synthesis from Anthranilic Acid

| Step | Reactants | Intermediate/Product | Purpose |

|---|---|---|---|

| 1. Acylation | Anthranilic Acid + Acyl Chloride | N-Acyl Anthranilic Acid | Introduces the future C2-substituent. |

| 2. Cyclization | N-Acyl Anthranilic Acid + Acetic Anhydride | 1,3-Benzoxazin-4-one | Forms the heterocyclic intermediate. |

Condensation Reactions with Amides and Aldehydes

A more direct route involves the condensation of 2-aminobenzamides with aldehydes. This approach builds the quinazolinone ring in fewer steps compared to the methods starting from anthranilic acid. The reaction is typically catalyzed by an acid and may involve an oxidation step to yield the final aromatic quinazolinone.

For instance, the cyclization of 2-aminobenzamides and aldehydes can be effectively catalyzed by p-toluenesulfonic acid. organic-chemistry.org This is often followed by an oxidative dehydrogenation step, for which reagents like PIDA (phenyliodine diacetate) are used to achieve the final product. organic-chemistry.org In some variations, iodine is used in a refluxing solvent like ethanol to catalyze the condensation and subsequent oxidation of an anthranilamide and an aldehyde in a one-pot reaction. researchgate.net

Table 2: Catalysts and Conditions for Condensation of 2-Aminobenzamides and Aldehydes

| Catalyst System | Oxidant | Conditions | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid | PIDA | Mild conditions | organic-chemistry.org |

| Iodine | Inherent (air/iodine) | Reflux in ethanol | researchgate.net |

Preparation via Acylation of 3-Substituted Anthranilamides and Base-Catalyzed Cyclization

A highly effective method for preparing specific analogues, including 8-methoxy- and 8-methylquinazolinones, involves the acylation of 3-substituted anthranilamides. nih.gov This route offers a straightforward synthesis of compounds with predetermined substituents at the 2- and 8-positions.

The synthesis proceeds in two main steps:

Acylation: A 3-substituted anthranilamide (e.g., 3-methoxyanthranilamide) is acylated using an appropriate acid chloride (e.g., benzoyl chloride). This reaction forms an N-acyl-2-amino-benzamide intermediate.

Base-Catalyzed Cyclization: The intermediate is then treated with a base, which catalyzes an intramolecular cyclization and dehydration to yield the final 2-aryl-substituted 8-methoxyquinazolin-4(3H)-one. nih.gov

This method is particularly valuable for its regioselectivity, allowing for precise placement of substituents on the benzene (B151609) ring portion of the quinazolinone core. nih.gov

Modern and Efficient Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, rapid, and environmentally benign methods for constructing the quinazolinone ring system. These modern techniques often offer significant advantages over classical routes, including higher yields, shorter reaction times, and milder conditions.

Microwave-Assisted Synthesis Techniques

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. frontiersin.orgresearchgate.net The synthesis of quinazolinones is particularly amenable to this technology, with numerous protocols demonstrating reduced reaction times from hours to minutes and often resulting in improved yields. researchgate.netsci-hub.cat

Microwave-assisted synthesis has been successfully applied to various classical reactions, including the Niementowski quinazoline (B50416) synthesis, which involves the reaction of anthranilic acids with amides. frontiersin.org For example, a one-pot, two-step microwave-assisted synthesis of 2,3-disubstituted quinazolinones from anthranilic acids and carboxylic acids has been reported, proceeding through a non-isolated benzoxazin-4-one intermediate. ijprajournal.com Other modern approaches, such as the copper-catalyzed aerobic oxidative synthesis from 2-aminobenzamide derivatives and alcohols, also show enhanced reactivity under microwave irradiation compared to conventional heating. nih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis

| Reaction Type | Conventional Heating | Microwave Irradiation | Advantage of Microwave |

|---|---|---|---|

| Iron-Catalyzed Cyclization | Longer reaction times | 30 minutes | Rapid, efficient, green |

| Synthesis from 2-aminobenzamide & alcohol | 16 hours (55% yield) | 2 hours (90% yield) | Drastically reduced time, higher yield |

Metal-Free Oxidative Heterocyclization

In line with the principles of green chemistry, there is a growing interest in developing synthetic methods that avoid the use of transition metal catalysts. Metal-free oxidative heterocyclization provides an attractive alternative for the synthesis of quinazolinones. These reactions typically employ readily available and environmentally benign oxidants.

One such protocol involves the reaction of o-aminobenzamides with styrenes in the presence of an oxidant like di-tert-butyl peroxide (DTBP). mdpi.com This method facilitates a direct oxidation-cyclization cascade to produce quinazolin-4(3H)-ones without the need for a metal catalyst. mdpi.com Another approach utilizes ammonium persulfate ((NH₄)₂S₂O₈) as an oxidant to mediate the intramolecular oxidative cyclization of 2-aminobenzamides, constructing fused polycyclic quinazolinone derivatives under mild, metal-free conditions. chemistryviews.org These methods are valued for their operational simplicity, cost-effectiveness, and reduced environmental impact. mdpi.comchemistryviews.org

Photocatalyst-Free Visible-Light-Promoted Synthesis

Recent advancements in synthetic organic chemistry have led to the development of environmentally benign methods that utilize visible light as a renewable energy source. A notable development is the photocatalyst-free synthesis of quinazolinones at room temperature. This method involves a tandem reaction where aldehydes are generated in situ from alkenes, which then react with 2-aminobenzamides to form the desired quinazolinone products rsc.org.

The process is initiated by irradiating a mixture of a 2-aminobenzamide and an alkene with a blue LED light source under an oxygen atmosphere. The visible light promotes the oxidation of the alkene to the corresponding aldehyde. This newly formed aldehyde then undergoes a condensation reaction with the 2-aminobenzamide, followed by an intramolecular cyclization and subsequent oxidation to yield the quinazolin-4(3H)-one. The entire tandem process is conducted at room temperature and, crucially, does not require any external metal or organic photocatalyst, which simplifies purification and reduces environmental impact rsc.org. Molecular oxygen serves as a clean and sustainable oxidant in this transformation rsc.org.

This strategy circumvents the need for harsh reagents, high temperatures, and expensive catalysts often associated with traditional quinazolinone syntheses rsc.org. The scope of the reaction has been demonstrated with various 2-aminobenzamides and alkenes, providing good to excellent yields of the corresponding quinazolinone derivatives.

Table 1: Examples of Photocatalyst-Free Synthesis of Quinazolinones Data sourced from a study on visible-light-promoted synthesis rsc.org.

| 2-Aminobenzamide Derivative | Alkene (Aldehyde Precursor) | Resulting Quinazolinone Product | Yield (%) |

|---|---|---|---|

| 2-aminobenzamide | Styrene | 2-phenylquinazolin-4(3H)-one | 89 |

| 2-amino-5-bromobenzamide | Styrene | 6-bromo-2-phenylquinazolin-4(3H)-one | 85 |

| 2-amino-5-chlorobenzamide | 4-chlorostyrene | 6-chloro-2-(4-chlorophenyl)quinazolin-4(3H)-one | 82 |

| 2-amino-N-methylbenzamide | Styrene | 3-methyl-2-phenylquinazolin-4(3H)-one | 84 |

Derivatization Strategies for Structural Modification

Structural modification of the 8-Methoxy-2-phenylquinazolin-4(3H)-one scaffold is critical for optimizing its biological activity. Key derivatization strategies focus on three primary locations: the phenyl ring at position 2, the nitrogen atom at position 3, and the methoxy (B1213986) group at position 8.

Introduction of Substituents at the Phenyl Ring (Position 2)

The substituents on the phenyl ring at the C-2 position of the quinazolinone core play a significant role in modulating the compound's pharmacological profile. The most direct method for introducing this diversity is by varying the aldehyde reactant during the initial synthesis. In a typical condensation reaction, a 2-aminobenzamide derivative is reacted with a substituted benzaldehyde. The choice of benzaldehyde directly determines the substitution pattern on the 2-phenyl ring of the final product.

This approach allows for the incorporation of a wide range of functional groups, including halogens, alkyl, alkoxy, and nitro groups, at the ortho, meta, or para positions of the phenyl ring. These modifications can influence the molecule's steric and electronic properties, affecting its interaction with biological targets nih.govnih.gov.

Table 2: Synthesis of 2-Aryl Quinazolinone Analogues using Substituted Aldehydes

| 2-Aminobenzamide Precursor | Substituted Benzaldehyde | Resulting 2-Aryl Quinazolinone |

|---|---|---|

| 2-Amino-3-methoxybenzamide | 2-Chlorobenzaldehyde | 2-(2-Chlorophenyl)-8-methoxyquinazolin-4(3H)-one |

| 2-Amino-3-methoxybenzamide | 4-Fluorobenzaldehyde | 2-(4-Fluorophenyl)-8-methoxyquinazolin-4(3H)-one |

| 2-Amino-3-methoxybenzamide | 4-Methylbenzaldehyde | 8-Methoxy-2-(p-tolyl)quinazolin-4(3H)-one |

| 2-Amino-3-methoxybenzamide | 4-Nitrobenzaldehyde | 8-Methoxy-2-(4-nitrophenyl)quinazolin-4(3H)-one |

Modifications at the N3 Position of the Quinazolinone Core

Functionalization at the N3 position of the quinazolinone ring is a common strategy to explore new chemical space and enhance biological activity. Alkylation is the most frequent modification at this position. One effective method involves the direct N-alkylation of a pre-formed quinazolinone scaffold using an alkyl halide in the presence of a base.

Another versatile approach is a modular synthesis that begins with a 2-chloro-4(3H)-quinazolinone intermediate. This intermediate can undergo regioselective N-alkylation at the N3 position. Following this, the chlorine atom at the C2 position can be substituted with various nucleophiles, allowing for divergent synthesis of 2,N3-disubstituted quinazolinones rsc.orgrsc.org. Furthermore, studies have shown that reacting anthranilamides with orthoamides, such as dimethylformamide dimethylacetal (DMFDMA), can lead to the formation of the quinazolinone ring with concurrent alkylation at the N3 position, where the alkyl group is sourced from the orthoamide itself nih.govnorthampton.ac.uk.

Table 3: Examples of N3-Alkylation of the Quinazolinone Core

| Quinazolinone Substrate | Alkylation Reagent/Method | N3-Substituted Product | Reference |

|---|---|---|---|

| 2-Phenylquinazolin-4(3H)-one | Methyl Iodide, K₂CO₃ | 3-Methyl-2-phenylquinazolin-4(3H)-one | Generic Alkylation |

| 2-Chloroquinazolin-4(3H)-one | Methyl bromoacetate | Methyl 2-(2-chloro-4-oxoquinazolin-3(4H)-yl)acetate | rsc.org |

| Anthranilamide | Dimethylformamide dimethylacetal (prolonged heating) | 3-Methylquinazolin-4(3H)-one | nih.gov |

| 2-Phenylquinazolin-4(3H)-one | Ethyl bromoacetate, NaH | Ethyl 2-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetate | Generic Alkylation |

Manipulation of the Methoxy Group at Position 8 (e.g., to Hydroxyl)

The conversion of the 8-methoxy group to a hydroxyl group is a key transformation for accessing 8-hydroxyquinazolinone analogues, which may exhibit different biological properties due to the potential for hydrogen bonding. This demethylation is a common synthetic step in medicinal chemistry to unmask a phenolic hydroxyl group.

The most effective and widely used reagent for the cleavage of aryl methyl ethers is boron tribromide (BBr₃) chem-station.comcommonorganicchemistry.com. The reaction is typically performed in an anhydrous solvent, such as dichloromethane (DCM), at low temperatures (e.g., -78 °C to 0 °C) to control the high reactivity of BBr₃ chem-station.comorgsyn.org. The mechanism involves the formation of a complex between the Lewis acidic boron atom and the ether oxygen, followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the cleavage of the methyl-oxygen bond nih.gov. A subsequent aqueous workup hydrolyzes the resulting borate ester to yield the final phenol chem-station.com. This method has been successfully applied to the demethylation of methoxy-substituted quinazolinones to furnish the corresponding hydroxy derivatives nih.gov. While other reagents like hydrobromic acid (HBr) can also effect demethylation, they often require harsher conditions, such as high temperatures, which might not be compatible with other functional groups in the molecule chem-station.comreddit.com.

Structure Activity Relationship Sar Studies of 8 Methoxy 2 Phenylquinazolin 4 3h One Derivatives

Elucidation of Key Pharmacophoric Features for Biological Efficacy

The quinazolinone nucleus is considered a privileged pharmacophore, a molecular framework that is able to bind to multiple biological targets. researchgate.net The biological activity of 8-Methoxy-2-phenylquinazolin-4(3H)-one derivatives is dictated by a specific three-dimensional arrangement of chemical functionalities, known as a pharmacophore model. This model typically includes hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. nih.gov

The essential pharmacophoric features of this class of compounds include:

The fused bicyclic quinazolinone ring system, which serves as the core scaffold.

The carbonyl group at position 4 and the nitrogen atom at position 3, which can act as hydrogen bond acceptors.

The nitrogen atom at position 1, which can also participate in hydrogen bonding.

The phenyl ring at position 2, which contributes to hydrophobic interactions.

The methoxy (B1213986) group at position 8, which influences the electronic properties and conformation of the molecule.

The precise spatial arrangement of these features is critical for effective interaction with biological targets, and modifications at various positions on the quinazolinone ring and the phenyl moiety can significantly modulate the biological activity. ijbpsa.comnih.gov

Influence of Substitution Patterns on Pharmacological Efficacy

Systematic modifications of the 8-Methoxy-2-phenylquinazolin-4(3H)-one structure have provided valuable insights into the influence of different substituents on pharmacological activity.

The substituent at position 2 of the quinazolinone ring plays a significant role in determining the biological activity. Generally, the presence of a phenyl group at this position is a key feature for various pharmacological effects. Studies have shown that introducing different substituents on this phenyl ring can fine-tune the activity. For instance, the introduction of a 2-tolyl or a 3-ethylphenyl group at the 2-position can enhance cytotoxic activity against various cancer cell lines. nih.gov

In some cases, replacing the phenyl ring with other aromatic or aliphatic moieties has been explored. However, the phenyl group often remains a crucial element for maintaining potent activity. The nature of the substituent at position 2 also influences the reactivity of the quinazolinone ring system, for example, affecting N- versus O-alkylation at other positions. researchgate.net

The nitrogen atom at position 3 is a critical site for substitution, and modifications at this position have a profound impact on the pharmacological profile of quinazolinone derivatives. The introduction of various heterocyclic moieties or substituted aromatic rings at N-3 has been shown to be essential for potent antimicrobial and cytotoxic activities. nih.govelsevierpure.com

The methoxy group at position 8 is a key determinant of the biological activity of this class of quinazolinones. Its presence can enhance cytotoxic activity and is considered a significant feature in the structure-activity relationship. nih.gov In broader studies of quinazolinones, substitutions at position 8, along with positions 2 and 6, have been identified as significant for various pharmacological activities. nih.gov

Substitutions on the 2-phenyl ring provide another avenue for modulating the biological activity of 8-Methoxy-2-phenylquinazolin-4(3H)-one derivatives. The electronic nature and position of these substituents are critical. For instance, the introduction of electron-donating groups like methoxy or methyl at the meta or para positions of the phenyl ring can significantly improve activity in certain contexts, such as tyrosinase inhibition. Conversely, electron-withdrawing groups like halogens can also lead to potent activity, depending on their position.

Studies have shown that a 3-chloro substitution on the phenyl ring can greatly increase inhibitory activity, while a para-chloro substitution has a less pronounced effect. The presence of bulky hydrophobic alkyl groups on the phenyl ring can also facilitate enzyme binding. The following table summarizes the cytotoxic activity of some 2,3,6-trisubstituted quinazolin-4-ones, illustrating the impact of substitutions.

| Compound | R Group (at position 3) | Cytotoxicity (% increase in life span at 250 µg/mouse/day) |

|---|---|---|

| 3 | Benzalamino | 9.48 |

| 4 | 4-Chloro benzalamino | 7.62 |

| 5 | 4-Methoxy benzalamino | 4.43 |

| 6 | 4-N,N-dimethylamino benzalamino | -1.25 |

| 7 | 2-Hydroxy benzalamino | -1.25 |

| 8 | 2-Nitro benzalamino | -1.25 |

| 9 | 4-Hydroxy-3-methoxy benzalamino | -1.25 |

Data sourced from a study on 2,3,6-trisubstituted quinazolin-4-ones.

Stereochemical and Conformational Aspects in Activity Modulation

The three-dimensional structure and conformational flexibility of 8-Methoxy-2-phenylquinazolin-4(3H)-one derivatives are critical for their biological activity. The relative orientation of the substituents, particularly the 2-phenyl ring and any substituent at the 3-position, can significantly influence how the molecule interacts with its biological target.

The rotational barrier around the N-C bond connecting a substituent to the quinazolinone core can be influenced by the nature of the groups at position 2. For instance, a 2-aryl group can lower the rotational barrier compared to a 2-alkyl group, which in turn affects the conformational stability of the molecule.

Crystal structure analysis of related compounds reveals that the terminal aromatic rings are often twisted with respect to the pyrimidine (B1678525) plane. For example, in an analogue, the 2-tolyl and benzyloxy groups were twisted out of the pyrimidine plane, with a significant dihedral angle between them. This non-planar conformation is crucial for fitting into the binding pocket of a target protein. The steric hindrance between substituents can dictate the preferred conformation and, consequently, the biological efficacy.

Mechanistic Investigations of 8 Methoxy 2 Phenylquinazolin 4 3h One Pharmacological Actions

Identification and Characterization of Molecular Targets

The quinazolinone core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a diverse range of biological targets. mdpi.com For the 2-phenylquinazolin-4(3H)-one class, including the 8-methoxy derivative, several key molecular targets have been identified, establishing them as potent cytotoxic agents.

Tyrosine Kinases: A primary mechanism for this class of compounds is the inhibition of multiple tyrosine kinases, which are enzymes crucial for cellular signal transduction pathways that regulate growth, differentiation, and survival. youtube.comclevelandclinic.org Studies on a range of 2-phenylquinazolin-4(3H)-one derivatives have demonstrated potent inhibitory activity against several key kinases:

Epidermal Growth Factor Receptor (EGFR): EGFR is a well-established target in cancer therapy, and numerous quinazolinone derivatives have been designed as EGFR inhibitors. mdpi.comnih.govnih.gov

Human Epidermal Growth Factor Receptor 2 (HER2): Similar to EGFR, HER2 is another critical target in breast and other cancers that is inhibited by this scaffold. nih.govnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): By inhibiting VEGFR2, these compounds can interfere with angiogenesis, the process of forming new blood vessels, which is essential for tumor growth. nih.govnih.govrsc.org

Cyclin-Dependent Kinase 2 (CDK2): As a key regulator of the cell cycle, inhibition of CDK2 represents a direct mechanism for halting cancer cell proliferation. nih.govnih.gov

Tubulin: Another significant molecular target is tubulin, the protein subunit of microtubules. rsc.org Microtubules are essential components of the cytoskeleton and the mitotic spindle, which is necessary for cell division. Certain 2,3-dihydroquinazolin-4(1H)-ones and 2-styrylquinazolin-4(3H)-one derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest. rsc.orgnih.govnih.gov Molecular modeling has indicated that these compounds likely bind to the colchicine site on tubulin, a known binding pocket for many antimitotic agents. rsc.orgnih.govacs.org

| Target Class | Specific Target | Primary Function | Reference |

|---|---|---|---|

| Protein Kinases | EGFR, HER2, VEGFR2, CDK2 | Signal Transduction, Cell Cycle Control | nih.govnih.govrsc.org |

| Cytoskeletal Proteins | Tubulin | Cell Division (Mitosis), Cytoskeletal Structure | rsc.orgnih.govacs.org |

Elucidation of Cellular Pathway Modulation

The interaction of 8-Methoxy-2-phenylquinazolin-4(3H)-one and its analogs with their molecular targets leads to the modulation of several critical cellular pathways, culminating in antitumor effects.

Cell Cycle Arrest: A frequent outcome of treatment with quinazolinone derivatives is the arrest of the cell cycle.

Inhibition of CDK2 by this class of compounds can halt the cell cycle at the G1/S transition phase. nih.govnih.gov

By disrupting microtubule dynamics through tubulin inhibition, these compounds cause cells to arrest in the G2/M phase of the cell cycle, a hallmark of antimitotic agents. rsc.orgnih.govnih.gov This G2/M arrest prevents cells from completing mitosis and undergoing division. rsc.org Flow cytometry analysis of cells treated with potent quinazolinone derivatives confirms a significant accumulation of cells in the G2/M phase. rsc.org

Induction of Apoptosis: Following prolonged cell cycle arrest or the disruption of key survival signals, cancer cells often undergo apoptosis, or programmed cell death.

Inhibition of the EGFR/VEGFR-2 signaling pathways has been shown to induce apoptosis. rsc.orgnih.gov

The disruption of the mitotic spindle is a potent trigger for apoptosis. Studies have demonstrated that quinazolinone compounds that inhibit tubulin polymerization effectively induce apoptosis in various cancer cell lines. nih.gov This is often confirmed by observing markers like PARP cleavage. nih.gov

Inhibition of Angiogenesis: The targeting of VEGFR2 directly impacts the angiogenesis signaling cascade. By blocking this receptor, quinazolinone derivatives can prevent the formation of new blood vessels required to supply tumors with nutrients and oxygen, thereby inhibiting tumor growth and metastasis. youtube.com

Ligand-Protein Interaction Profiling

Molecular docking and interaction profiling studies have provided detailed, atom-level insights into how the 2-phenylquinazolin-4(3H)-one scaffold binds to its protein targets. These computational models are crucial for understanding the structure-activity relationship and for the rational design of more potent inhibitors.

Interaction with Tyrosine Kinases: Docking studies have revealed that these compounds bind within the ATP-binding pocket of the kinase domain. nih.govnih.gov

EGFR: The binding is characterized by key interactions with specific amino acid residues. For instance, hydrogen bonds often form with the backbone of Met793 and the side chain of Asp855 within the DFG motif, which is critical for kinase activity. nih.gov Additionally, numerous van der Waals and pi-alkyl interactions with residues such as Leu788, Ala743, and Lys745 stabilize the ligand in the active site. nih.gov This mode of binding classifies these compounds as ATP-competitive type-I inhibitors for EGFR. nih.govnih.gov

HER2: Interactions with HER2 are also significant, involving hydrogen bonds with residues like Met801 and interactions with the catalytically important Asp863. nih.gov

CDK2: In contrast to EGFR, the interaction with CDK2 can classify some derivatives as ATP non-competitive type-II inhibitors, suggesting a different binding orientation that stabilizes an inactive conformation of the kinase. nih.govnih.gov

Interaction with Tubulin: Molecular modeling of quinazolinone derivatives within the colchicine binding site of tubulin has highlighted well-conserved interactions. rsc.orgnih.gov These studies suggest that the quinazolinone core and its substituents form hydrogen bonds and hydrophobic interactions with residues in the pocket, preventing the normal conformational changes required for tubulin to polymerize into microtubules. rsc.org

| Protein Target | Binding Site | Key Interacting Residues | Type of Interactions | Inhibition Type |

|---|---|---|---|---|

| EGFR | ATP-binding pocket | Met793, Asp855, Lys745, Leu788 | Hydrogen Bonds, Pi-cation, Hydrophobic | Type-I ATP Competitive |

| HER2 | ATP-binding pocket | Met801, Asp863, Thr862 | Hydrogen Bonds, Hydrophobic | Type-I / Type-II |

| CDK2 | ATP-binding pocket | - | - | Type-II ATP Non-competitive |

| Tubulin | Colchicine Site | - | Hydrogen Bonds, Hydrophobic | Inhibitor of Polymerization |

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Based Drug Design Approaches

Molecular docking and ligand-based drug design are cornerstone computational techniques for exploring the therapeutic potential of quinazolinone derivatives. These methods predict the binding orientation and affinity of a ligand to a specific protein target, facilitating the identification and optimization of potential drug candidates.

Researchers have extensively used molecular docking to investigate how 2-phenylquinazolin-4(3H)-one derivatives interact with various biological targets, particularly protein kinases involved in cancer progression such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govtandfonline.comscispace.com For instance, docking studies on a series of quinazolin-4(3H)-one derivatives revealed their potential to act as ATP-competitive or non-competitive inhibitors of these kinases. nih.govtandfonline.com The binding modes often involve hydrogen bonds with key amino acid residues in the kinase hinge region and hydrophobic interactions within the ATP-binding pocket. nih.gov

In one study, derivatives were docked into the active site of human cyclin-dependent kinase 2, showing favorable docking free energies and interactions with residues like Ile10 and Gln131. scispace.com Another investigation focused on designing hybrids of quinazolin-4(3H)-one and thiazolidin-4-one as anticancer agents, using molecular docking to understand the interactions with the active binding site of the target receptor. isciii.es

Ligand-based approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling, have also been employed. researchgate.net A QSAR model was developed for a series of quinazolin-4(3H)-one derivatives to design more potent breast cancer inhibitors. This approach correlates the chemical structures of the compounds with their biological activities, enabling the prediction of the potency of novel, unsynthesized analogues. researchgate.net The combination of docking and QSAR provides a powerful strategy for rational drug design, allowing for the structural modification of the quinazolinone scaffold to enhance inhibitory capacity against targets like EGFR. researchgate.net

| Compound/Derivative Class | Protein Target | Key Interactions/Findings | Reference |

|---|---|---|---|

| Quinazolin-4(3H)-one derivatives | CDK2, EGFR, HER2 | Act as ATP competitive or non-competitive inhibitors. Hydrogen bonding and hydrophobic interactions are crucial for binding. | nih.govtandfonline.com |

| Thioxoquinazolin-4(3H)-one derivatives | Cyclin-Dependent Kinase 2 (CDK2) | Showed favorable docking free energies with interactions involving Ile10 and Gln131 residues. | scispace.com |

| Quinazolinone-Thiazolidinone Hybrids | Anticancer Target Receptor | Docking was used to understand interactions within the active binding site to rationalize anticancer activity. | isciii.es |

| 3-Amino-2-phenylquinazolin-4(3H)-one | Human Coronavirus Receptor (6nzk) | Identified as a potent parent structure with a strong binding affinity of -10.6 kcal/mol. | gsconlinepress.com |

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly Density Functional Theory (DFT), are utilized to investigate the electronic structure, geometry, and reactivity of 8-Methoxy-2-phenylquinazolin-4(3H)-one and related compounds. These calculations provide fundamental insights that complement experimental findings.

DFT studies, often using the B3LYP functional with basis sets like 6-31G* or 6-31+G*, are performed to optimize the ground-state geometries of quinazolinone derivatives. semanticscholar.orgresearchgate.net These optimized structures reveal bond lengths, bond angles, and dihedral angles, confirming that the molecule is at a true energy minimum on the potential energy surface. scispace.com

Furthermore, DFT is employed to calculate a range of quantum chemical descriptors that help explain the compound's reactivity and biological activity. These include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. semanticscholar.org

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), and electrophilicity (ω) are calculated from HOMO-LUMO energies to quantify the molecule's resistance to change in its electron distribution. semanticscholar.orgresearchgate.net

Vibrational Frequencies: Theoretical calculations of infrared (IR) and Raman spectra are compared with experimental data to confirm the molecular structure and assign vibrational modes to specific functional groups, such as the C=O and N-H stretches. scispace.comresearchgate.net

These theoretical studies are crucial for understanding the structure-property relationships and have been used to build correlations in QSAR studies for quinazolinone Schiff base derivatives. semanticscholar.orgresearchgate.net

| Parameter Calculated | Methodology | Significance | Reference |

|---|---|---|---|

| Optimized Molecular Geometry | DFT (B3LYP/6-31G) | Provides accurate bond lengths and angles, confirming the stable conformation of the molecule. | semanticscholar.orgscispace.com |

| HOMO-LUMO Energies | DFT (B3LYP/6-31G) | The energy gap helps to understand chemical reactivity and kinetic stability. | semanticscholar.org |

| Global Reactivity Descriptors (Hardness, Softness, Electrophilicity) | DFT (B3LYP/6-31G) | Quantifies the chemical reactivity and is used in QSAR studies to correlate structure with biological activity. | semanticscholar.orgresearchgate.net |

| Vibrational Wavenumbers (IR/Raman) | DFT (B3LYP/6-31G) | Theoretical spectra are compared with experimental data for structural validation and vibrational mode assignment. | scispace.comresearchgate.net |

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening, or virtual screening, is a powerful computational strategy used to search large databases of chemical compounds to identify those that are most likely to bind to a drug target. This approach, combined with the design of virtual libraries, accelerates the discovery of novel analogues of 8-Methoxy-2-phenylquinazolin-4(3H)-one with desired biological activities.

The process often begins with a known active scaffold, such as the 2-phenylquinazolin-4(3H)-one core. A virtual library is then generated by systematically modifying this core with various functional groups at different positions. This library of novel analogues is then screened against a specific biological target using molecular docking programs. rasayanjournal.co.in For example, a library of 40 novel 2-phenyl quinazoline-4(3H)-one derivatives was docked into the Scavenger receptor class B Type-I (SRCB 1) to identify potent inhibitors. rasayanjournal.co.in

Virtual screening tools like PyRx are used to perform high-throughput docking of compound libraries against a target protein, ranking the compounds based on their predicted binding affinities. gsconlinepress.comnih.gov In one notable study, a library of bioactive molecules was screened against the human coronavirus receptor, which led to the identification of 3-amino-2-phenylquinazolin-4(3H)-one as a promising parent structure for developing new antiviral agents. gsconlinepress.com This highlights the utility of in silico screening in repurposing known scaffolds for new therapeutic applications. Fragment-based combinatorial screening is another advanced technique used to discover new dual-target inhibitors based on the quinazolinone framework. nih.gov

Molecular Dynamics Simulations for Ligand-Target Complex Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations are used to assess the stability of the ligand-target complex over time, providing a more realistic representation of the interactions in a physiological environment.

MD simulations solve Newton's laws of motion for a system of atoms and molecules, allowing researchers to observe the conformational changes and movements of both the ligand and the protein. youtube.com By running simulations for several nanoseconds, it is possible to validate the binding poses predicted by docking. A stable interaction is typically characterized by minimal deviation of the ligand from its initial docked position, measured by the root-mean-square deviation (RMSD), and the persistence of key interactions like hydrogen bonds throughout the simulation.

For quinazolinone derivatives, MD simulations can confirm the stability of their binding to targets like protein kinases. These simulations are essential for verifying that the crucial hydrogen bonds and hydrophobic interactions predicted by docking are maintained, thus strengthening the case for the compound's proposed mechanism of action. researchgate.net This detailed understanding of the dynamic stability of the ligand-receptor complex is invaluable for lead optimization in the drug discovery process.

Advanced Research Methodologies and Analytical Techniques in Quinazolinone Studies

Spectroscopic Elucidation (NMR, IR, and Mass Spectrometry) in Structural Confirmation

Spectroscopic techniques are indispensable for the structural characterization of newly synthesized organic molecules. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information that, when combined, allows for a detailed structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are routinely used to confirm the structure of quinazolinone derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 8-Methoxy-2-phenylquinazolin-4(3H)-one, specific chemical shifts and coupling patterns are expected. While specific experimental data for 8-Methoxy-2-phenylquinazolin-4(3H)-one is not readily available in the cited literature, data for the closely related compound, 8-Methyl-2-phenylquinazolin-4(3H)-one, can provide insight into the expected spectral features. rsc.org The protons of the phenyl ring at the 2-position typically appear as multiplets in the aromatic region (δ 7.5-8.3 ppm). The protons on the quinazolinone core will have distinct chemical shifts influenced by the electron-donating methoxy (B1213986) group at the 8-position. The methoxy protons themselves would appear as a sharp singlet, typically around δ 3.9-4.0 ppm. The N-H proton of the quinazolinone ring is often observed as a broad singlet at a downfield chemical shift (δ 12-13 ppm). rsc.org

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in a molecule. The carbonyl carbon of the quinazolinone ring is a key diagnostic signal, typically appearing significantly downfield (around δ 160-165 ppm). The carbon of the methoxy group would be observed in the aliphatic region (around δ 55-60 ppm). The remaining aromatic carbons of both the quinazolinone core and the phenyl substituent would appear in the range of δ 110-150 ppm.

Interactive Data Table: Representative ¹H and ¹³C NMR Data for Substituted 2-Phenylquinazolin-4(3H)-ones

| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| 8-Methyl-2-phenylquinazolin-4(3H)-one rsc.org | DMSO-d₆ | 12.54 (br s, 1H), 8.24 (d, J = 6.9 Hz, 2H), 8.00 (d, J = 7.5 Hz, 1H), 7.70 (d, J = 7.2 Hz, 1H), 7.61-7.55 (m, 3H), 7.41 (t, J = 7.6 Hz, 1H), 2.63 (s, 3H) | Not available in the provided search results. |

| 7-Methoxy-2-phenylquinazolin-4(3H)-one | DMSO-d₆ | 12.47 (br s, 1H), 8.25 (d, J = 7.6 Hz, 2H), 8.12 (d, J = 8.7 Hz, 1H), 7.68-7.60 (m, 3H), 7.26 (d, J = 1.5 Hz, 1H), 7.17 (dd, J = 8.7, 1.7 Hz, 1H), 3.99 (s, 3H) | Not available in the provided search results. |

| 2-(4-Methoxyphenyl)quinazolin-4(3H)-one rsc.org | DMSO-d₆ | 12.42 (br s, 1H), 8.20 (d, J = 8.8 Hz, 2H), 8.14 (d, J = 7.6 Hz, 1H), 7.82 (t, J = 8.2 Hz, 1H), 7.71 (d, J = 8.1 Hz, 1H), 7.49 (t, J = 7.5 Hz, 1H), 7.10 (d, J = 8.8 Hz, 2H), 3.86 (s, 3H) | Not available in the provided search results. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For 8-Methoxy-2-phenylquinazolin-4(3H)-one, the IR spectrum would be expected to show characteristic absorption bands. A strong absorption band around 1680-1700 cm⁻¹ would be indicative of the C=O stretching vibration of the quinazolinone carbonyl group. The N-H stretching vibration would appear as a broad band in the region of 3200-3400 cm⁻¹. C-O stretching of the methoxy group would likely be observed around 1250 cm⁻¹ and 1050 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For 8-Methoxy-2-phenylquinazolin-4(3H)-one (C₁₅H₁₂N₂O₂), the expected molecular weight is approximately 252.27 g/mol . In a high-resolution mass spectrum (HRMS), the exact mass can be determined with high precision, which serves as a confirmation of the elemental composition. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass. The fragmentation pattern can also provide structural information, although it can be complex for such heterocyclic systems.

X-ray Crystallography of Quinazolinone Derivatives and Their Complexes

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. This method is the gold standard for unambiguous structural confirmation. For novel quinazolinone derivatives, obtaining a single crystal suitable for X-ray diffraction analysis can definitively establish the connectivity of atoms and the stereochemistry of the molecule.

The process involves growing a high-quality single crystal of the compound, which is then irradiated with X-rays. The diffraction pattern of the X-rays is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined. This technique has been successfully applied to various quinazolinone derivatives to confirm their structures. researchgate.netmdpi.commdpi.com The resulting crystal structure provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking, which can be crucial for understanding the compound's properties and its interactions with biological targets. mdpi.com

For instance, the crystal structure of a quinazolinone derivative can confirm the planarity of the fused ring system and the orientation of the phenyl substituent. mdpi.com In the case of complexes, X-ray crystallography can reveal how the quinazolinone ligand coordinates to a metal ion or interacts with a receptor binding site.

Chromatographic and Electrophoretic Techniques in Synthesis Monitoring and Purity Assessment

Chromatographic and electrophoretic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final products.

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of quinazolinone derivatives. nih.govnih.gov It is particularly useful for:

Synthesis Monitoring: By taking small aliquots from a reaction mixture at different time points and analyzing them by HPLC, chemists can monitor the consumption of starting materials and the formation of the product. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.

Purity Assessment: HPLC is a sensitive method for detecting and quantifying impurities in a sample. A pure sample of a quinazolinone derivative should ideally show a single peak in the chromatogram. The area of any impurity peaks can be used to determine the percentage purity of the compound. Different HPLC methods, such as reversed-phase HPLC, can be developed using various stationary phases (e.g., C18) and mobile phase compositions to achieve optimal separation of the desired product from any byproducts or unreacted starting materials. nih.gov

Interactive Data Table: Representative HPLC Conditions for Quinazolinone Analysis

| Parameter | Condition 1 | Condition 2 |

| Column | Reversed-phase C18 | Reversed-phase C18 |

| Mobile Phase | Acetonitrile/Water gradient | Methanol/Buffer gradient |

| Detector | UV-Vis (e.g., at 254 nm) | Diode Array Detector (DAD) |

| Application | Purity assessment of 2-styrylquinazolin-4(3H)-one derivatives nih.gov | Analysis of pyrazolo-[1,5-c]quinazolinone derivatives nih.gov |

Electrophoretic Techniques

Capillary Electrophoresis (CE) is a high-resolution separation technique that can be used for the analysis of charged or neutral molecules. wikipedia.orgyoutube.comyoutube.com In the context of quinazolinone chemistry, CE, particularly Capillary Zone Electrophoresis (CZE), can be a valuable tool for:

Purity Assessment: Due to its high separation efficiency, CE can be used to detect even minor impurities that might not be resolved by HPLC. The separation in CZE is based on the differential migration of analytes in an electric field, which is dependent on their charge-to-size ratio. youtube.com

Analysis of Reaction Mixtures: Similar to HPLC, CE can be employed to monitor the progress of a reaction by separating the components of the reaction mixture.

The choice of buffer composition, pH, and applied voltage are critical parameters that need to be optimized to achieve good separation of quinazolinone derivatives and their potential impurities. nih.govnih.gov

Future Perspectives and Emerging Research Avenues

Design and Synthesis of Next-Generation 8-Methoxy-2-phenylquinazolin-4(3H)-one Analogues with Enhanced Specificity

The foundational structure of 8-Methoxy-2-phenylquinazolin-4(3H)-one offers a robust platform for the design of new analogues with improved potency and target specificity. Structure-activity relationship (SAR) studies on the broader quinazolinone class have revealed that modifications at positions 2, 3, 6, and 7 of the quinazolinone ring can significantly influence biological activity. mdpi.com Future design strategies will likely focus on creating a diverse library of derivatives by introducing various substituents at these key positions.

The primary goal is to enhance the specificity of these compounds for their biological targets, thereby increasing therapeutic efficacy while minimizing off-target effects. This can be achieved through several approaches:

Substitution on the Phenyl Ring: Introducing a range of functional groups (e.g., halogens, nitro, amino, alkyl) onto the 2-phenyl ring can modulate the electronic and steric properties of the molecule, potentially leading to stronger and more selective interactions with the target protein's binding pocket.

Modification at the N-3 Position: The nitrogen atom at position 3 is a common site for derivatization. Introducing different alkyl, aryl, or heterocyclic moieties can alter the compound's lipophilicity and hydrogen bonding capabilities, which are crucial for target engagement and pharmacokinetic properties.

Functionalization of the Quinazolinone Core: Exploring substitutions at other available positions on the quinazolinone ring, such as positions 6 and 7, can further refine the pharmacological profile. For instance, creating hybrid molecules by linking the quinazolinone core to other pharmacologically active scaffolds is a promising strategy to develop multi-target agents. nih.gov

These synthetic explorations will generate a new library of 8-Methoxy-2-phenylquinazolin-4(3H)-one analogues, which can then be screened for enhanced activity against a panel of biological targets.

Exploration of Novel Therapeutic Indications and Untapped Biological Targets

While the initial focus of quinazolinone research has often been on anticancer properties, the structural versatility of these compounds suggests a much broader therapeutic potential. mdpi.com Future research will delve into repurposing 8-Methoxy-2-phenylquinazolin-4(3H)-one and its next-generation analogues for a variety of diseases.

Emerging research on quinazolinone derivatives has shown activity against a wide array of biological targets, opening up new avenues for therapeutic intervention. Some of the promising areas for exploration include:

Enzyme Inhibition: Quinazolinones have been identified as potent inhibitors of various enzymes implicated in disease pathogenesis. These include tyrosine kinases, which are crucial in cancer signaling pathways, as well as enzymes like PARP1 and STAT3, which are involved in DNA repair and signal transduction. tandfonline.comrjpbr.comnih.gov Investigating the inhibitory potential of 8-Methoxy-2-phenylquinazolin-4(3H)-one derivatives against a wider range of kinases and other enzymes could lead to new treatments for cancer and inflammatory diseases.

Antimicrobial Activity: The quinazolinone scaffold has been explored for its potential antibacterial and antifungal properties. ijddr.in Screening new analogues against a panel of pathogenic microbes could identify lead compounds for the development of novel anti-infective agents, addressing the growing challenge of antimicrobial resistance.

Central Nervous System (CNS) Disorders: Some quinazolinone derivatives have shown potential as anticonvulsant agents. nih.gov Further investigation into the neuropharmacological properties of 8-Methoxy-2-phenylquinazolin-4(3H)-one analogues could uncover new treatments for epilepsy and other neurological disorders.

Anti-inflammatory Effects: The anti-inflammatory potential of quinazolinones is another area ripe for exploration. Investigating their effects on key inflammatory mediators and pathways could lead to the development of new therapies for chronic inflammatory conditions.

A systematic screening of new 8-Methoxy-2-phenylquinazolin-4(3H)-one derivatives against a diverse range of biological targets will be crucial in identifying these untapped therapeutic opportunities.

Development of Sustainable and Green Synthetic Methodologies

The pharmaceutical industry is increasingly recognizing the importance of sustainable and environmentally friendly manufacturing processes. The development of green synthetic methodologies for 8-Methoxy-2-phenylquinazolin-4(3H)-one and its derivatives is therefore a critical area of future research. Traditional synthetic routes often rely on harsh reagents, toxic solvents, and energy-intensive conditions. tandfonline.com Green chemistry approaches aim to mitigate these issues by focusing on principles such as waste reduction, use of renewable resources, and energy efficiency.

Several innovative green synthetic strategies are being explored for the synthesis of quinazolinones:

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, improve yields, and reduce energy consumption compared to conventional heating methods. tandfonline.comresearchgate.net

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES) is a key aspect of green synthesis. tandfonline.comnih.gov

Catalyst-Free and Metal-Free Reactions: Developing synthetic protocols that avoid the use of heavy metal catalysts reduces environmental contamination and simplifies product purification. mdpi.comresearchgate.net

Use of Recyclable Catalysts: Employing catalysts, such as nano-catalysts, that can be easily recovered and reused for multiple reaction cycles improves the economic and environmental sustainability of the process. nih.gov

The application of these green synthetic methods will not only make the production of 8-Methoxy-2-phenylquinazolin-4(3H)-one more environmentally responsible but also potentially more cost-effective.

Integration of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, making it faster, more efficient, and more predictive. harvard.edunih.gov For the development of 8-Methoxy-2-phenylquinazolin-4(3H)-one analogues, these computational tools can be applied at various stages, from initial design to preclinical evaluation.

In Silico Design and Screening: AI algorithms can be used to design vast virtual libraries of novel quinazolinone derivatives. globalresearchonline.net These virtual compounds can then be rapidly screened for their predicted binding affinity to specific biological targets using molecular docking simulations. ijddr.innih.gov This in silico approach allows researchers to prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources.

Predictive Modeling (ADMET): A major challenge in drug development is the high failure rate of compounds in clinical trials due to poor pharmacokinetic properties or toxicity. Machine learning models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new molecules. nih.gov By evaluating the ADMET profile of designed 8-Methoxy-2-phenylquinazolin-4(3H)-one analogues in silico, researchers can identify and filter out compounds with unfavorable properties early in the discovery pipeline.

Generative Models for Novel Scaffolds: Generative AI models can learn the underlying patterns in existing chemical data to propose entirely new molecular structures with desired properties. youtube.com This technology could be used to generate novel quinazolinone-based scaffolds that are optimized for specific biological targets, potentially leading to the discovery of first-in-class drugs.

Target Identification: AI can analyze large biological datasets to identify novel protein targets that are implicated in disease. harvard.edu This can help to guide the design of new 8-Methoxy-2-phenylquinazolin-4(3H)-one analogues towards previously unexplored biological pathways.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 8-Methoxy-2-phenylquinazolin-4(3H)-one and its derivatives?

- Methodological Answer : The compound can be synthesized via cyclocondensation of anthranilic acid derivatives with substituted benzaldehydes. Advanced derivatives are often prepared by functionalizing the quinazolinone core through alkylation, acylation, or nucleophilic substitution. For example, amino acid-conjugated derivatives are synthesized by replacing the oxygen heteroatom in the benzoxazinone precursor with amino acids under reflux conditions in polar aprotic solvents (e.g., DMF) . Key parameters include temperature control (80–120°C), catalyst selection (e.g., p-toluenesulfonic acid), and reaction time (6–24 hours).

Q. How can structural characterization of this compound be performed?

- Methodological Answer : Use a combination of:

- X-ray crystallography to resolve the 3D conformation (e.g., bond angles, dihedral angles) and intermolecular interactions .

- Spectroscopic techniques :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C8, phenyl at C2).

- FT-IR to identify carbonyl (C=O, ~1650–1700 cm⁻¹) and methoxy (C-O, ~1250 cm⁻¹) stretches.

- Mass spectrometry (HRMS) for molecular ion validation.

Q. What in vitro assays are suitable for evaluating biological activity?

- Methodological Answer :

- Antioxidant activity : DPPH/ABTS radical scavenging assays, with IC₅₀ values compared to standards like ascorbic acid. Substituents like chlorophenyl or naphthyl groups enhance activity (P<0.05, Table 3 in ).

- Anticholinesterase activity : Ellman’s assay using acetylthiocholine iodide and DTNB, with donepezil as a reference .

- Antiamyloid activity : Congo red binding assay to monitor β-amyloid aggregation inhibition .

Advanced Research Questions

Q. How do substituent modifications influence pharmacological activity?

- Methodological Answer : Substituents at C6/C7/C8 significantly alter bioactivity:

-

Electron-withdrawing groups (e.g., nitro, chloro) enhance anticholinesterase activity by increasing electrophilicity at the carbonyl group.

-

Methoxy groups improve solubility and CNS penetration, critical for neuroactive compounds .

-

Bulkier groups (e.g., naphthyl) may sterically hinder target binding but improve antioxidant properties .

Q. What strategies address discrepancies in biological activity data across studies?

- Methodological Answer :

- Standardize assay protocols : Use identical reagent concentrations (e.g., 0.5 mM DTNB in Ellman’s assay) and positive controls.

- Control solvent effects : DMSO concentrations >1% may artificially suppress activity.

- Validate purity : HPLC purity >95% to exclude confounding by synthetic intermediates.

- Statistical rigor : Triplicate measurements with ANOVA or Student’s t-test (P<0.05 threshold) .

Q. How can computational modeling predict target interactions?

- Methodological Answer :

- Molecular docking (AutoDock Vina, Schrödinger) to assess binding affinity to AChE or β-amyloid. Use crystal structures (PDB: 1ACJ for AChE).

- QSAR studies : Correlate substituent Hammett constants (σ) or logP values with IC₅₀ data to design optimized derivatives .

- MD simulations : Analyze ligand-protein stability over 100 ns trajectories (e.g., RMSD <2 Å indicates stable binding) .

Q. What are the challenges in designing derivatives for Alzheimer’s disease?

- Methodological Answer :

- Blood-brain barrier (BBB) penetration : Optimize logP (2–3) and polar surface area (<90 Ų) via O-methylation or fluorination .

- Toxicity screening : Use MTT assays on SH-SY5Y cells to exclude neurotoxic candidates (IC₅₀ >50 µM acceptable).

- Synergistic effects : Combine cholinesterase inhibition with β-amyloid disaggregation (e.g., hybrid quinazolinone-tacrine derivatives) .

Q. How to resolve low bioavailability in in vivo studies?

- Methodological Answer :

- Prodrug design : Introduce ester groups at C4-OH for hydrolytic activation in plasma.

- Nanocarrier systems : Encapsulate in PLGA nanoparticles (150–200 nm size) for sustained release.

- Pharmacokinetic profiling : Monitor plasma half-life (t₁/₂) and AUC via LC-MS/MS after oral administration in rodent models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。